![molecular formula C14H18N4O2S2 B7435494 N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine](/img/structure/B7435494.png)
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine, commonly referred to as "compound X," is a chemical compound that has gained significant attention in scientific research. This compound is a member of the thiazolidinedione family and has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by compound X leads to the regulation of various genes involved in these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake, as well as reduce inflammation and oxidative stress. Additionally, compound X has been shown to inhibit cancer cell growth and induce apoptosis. These effects are believed to be mediated by the activation of PPARγ and the regulation of various genes involved in glucose and lipid metabolism, as well as inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of compound X is its potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, anti-diabetic, and anti-cancer properties, making it a promising candidate for drug development. Additionally, the synthesis of compound X is relatively straightforward, making it readily available for research purposes. However, one of the limitations of compound X is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on compound X. One area of research is the development of more potent and selective PPARγ agonists, which could have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its effects on various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of compound X in humans, which could lead to its eventual approval as a therapeutic agent.
Synthesis Methods
Compound X can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 6-bromo-2-thiophen-2-ylpyrimidin-4-amine with 3-mercaptopropionic acid to form 6-thiophen-2-ylpyrimidin-4-amine-5-thiol. This intermediate compound is then reacted with 2-bromoacetyl chloride to form N-[3-(2-bromoacetyl)propyl]-6-thiophen-2-ylpyrimidin-4-amine. Finally, the reaction of N-[3-(2-bromoacetyl)propyl]-6-thiophen-2-ylpyrimidin-4-amine with sodium hydrosulfide and sodium methoxide yields the desired compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. In particular, compound X has been studied for its potential use in the treatment of type 2 diabetes mellitus, where it has been shown to improve insulin sensitivity and glucose uptake. Additionally, compound X has been studied for its potential use in the treatment of various cancers, where it has been shown to inhibit cancer cell growth and induce apoptosis.
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20)9-3-7-18(22)6-2-5-15-14-10-12(16-11-17-14)13-4-1-8-21-13/h1,4,8,10-11H,2-3,5-7,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQQHFZVFGLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCCNC2=NC=NC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.